6-O-Benzyl-D-glucose Enables Dual Regioselectivity in Glycosynthase Reactions Versus Single Regioselectivity of Analogs
In glycosynthase-mediated reactions using the Abg E358S mutant, 6-O-benzyl-D-glucopyranose yields both 1,2-β- and 1,3-β-linked disaccharide products. In contrast, the structurally related 4-O-benzyl-D-xylopyranose acceptor yields only a single 1,2-β-linked product under identical conditions. This demonstrates that the 6-O-benzyl modification uniquely promotes dual regioisomer formation [1].
| Evidence Dimension | Regioselectivity of glycosynthase-catalyzed transglycosylation |
|---|---|
| Target Compound Data | Both 1,2-β- and 1,3-β-D-glycosylated products |
| Comparator Or Baseline | 4-O-benzyl-D-xylopyranose: only 1,2-β-glycosylated product |
| Quantified Difference | Qualitative shift from single product (comparator) to dual products (target) |
| Conditions | Glycosynthase Abg E358S, α-D-glucopyranosyl fluoride donor, pH 7.0 phosphate buffer, room temperature |
Why This Matters
This dual regioselectivity provides access to two distinct glycosidic linkage types from a single acceptor, reducing the number of synthetic steps and enabling divergent oligosaccharide synthesis.
- [1] Stick, R. V., Stubbs, K. A., & Watts, A. G. (2004). Modifying the Regioselectivity of Glycosynthase Reactions Through Changes in the Acceptor. Australian Journal of Chemistry, 57(8), 779-786. doi:10.1071/CH04025 View Source
